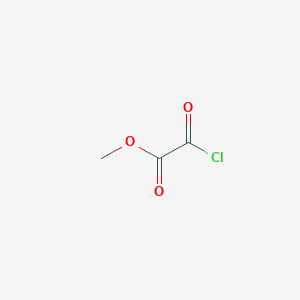

Methyl chloroglyoxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO3/c1-7-3(6)2(4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUQEPZWVQIOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064003 | |

| Record name | Methyl chloroglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5781-53-3 | |

| Record name | Methyl oxalyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5781-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005781533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl chloroglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl chloroglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CHLOROGLYOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Z6XG83RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Chloroglyoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroglyoxylate, a versatile reagent in organic synthesis, plays a pivotal role in the construction of a wide array of molecular architectures, particularly in the fields of pharmaceutical and agrochemical development. Its bifunctional nature, possessing both an acid chloride and a methyl ester moiety, allows for diverse reactivity, making it a valuable building block for complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, supplemented with detailed experimental protocols and visual representations of its key reactions, to support its effective and safe utilization in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a reactive compound, particularly sensitive to moisture, and is classified as both flammable and corrosive.[1][2] A comprehensive summary of its key physical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃H₃ClO₃ | [3] |

| Molecular Weight | 122.51 g/mol | [3][4] |

| Appearance | Colorless to light yellow, clear liquid | [5][6][7] |

| Boiling Point | 118-120 °C at 760 mmHg | [7][8] |

| Density | 1.33 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.419 | [9][10][11] |

| Solubility | Soluble in benzene, chloroform, and ether. Decomposes in water. | |

| Flash Point | 46 °C | [5][6] |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application in synthesis and for ensuring safety. The following sections detail standard experimental methodologies for measuring key physical parameters.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer and immersed in the heating oil within the Thiele tube.

-

The apparatus is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[12][11]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of the clean and dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of this compound is added to the container.

-

The mass of the container with the liquid is measured.

-

The density is calculated by dividing the mass of the liquid (mass of container with liquid - mass of empty container) by its volume.[8][9][10][13][14]

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance.

Apparatus:

-

Abbe refractometer

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered.

Spectroscopic Data and Purity Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

A background spectrum of the clean ATR crystal is recorded.

-

A small drop of this compound is placed on the crystal.

-

The sample spectrum is recorded.

-

The spectrum is analyzed for characteristic absorption bands corresponding to the C=O (ester and acid chloride) and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Experimental Protocol:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum (e.g., ¹H NMR, ¹³C NMR) is acquired.

-

The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[2]

Purity Determination by Gas Chromatography (GC)

GC is a common technique for assessing the purity of volatile compounds.

Experimental Protocol:

-

A small, diluted sample of this compound is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a column.

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

A detector records the retention time and abundance of each component.

-

The purity is determined by the relative area of the peak corresponding to this compound.

Purity Determination by Argentometric Titration

This titration method can be used to determine the chloride content, which is related to the purity of the acid chloride.

Experimental Protocol:

-

A known mass of this compound is carefully hydrolyzed to convert the acid chloride to hydrochloric acid.

-

The resulting solution is titrated with a standardized solution of silver nitrate (AgNO₃).

-

An indicator, such as potassium chromate, is used to determine the endpoint of the titration, which is signaled by the formation of a colored precipitate (e.g., red silver chromate).

-

The volume of silver nitrate solution used is then used to calculate the amount of chloride, and thus the purity of the this compound.[3][4][5]

Key Synthetic Applications and Reaction Mechanisms

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including coumarins and isoxazoles. It also participates in reactions such as the Wittig reaction.

Synthesis of Coumarins (via Pechmann Condensation Analogy)

While a direct Pechmann condensation with this compound is not the standard named reaction, its reaction with phenols under acidic conditions to form coumarins follows a similar mechanistic pathway involving transesterification and intramolecular electrophilic aromatic substitution.

Caption: Pechmann-like condensation for coumarin synthesis.

Synthesis of Isoxazoles (via 1,3-Dipolar Cycloaddition)

This compound can be a precursor to a dipolarophile or can be modified to participate in the formation of isoxazoles. A common route involves the reaction of a nitrile oxide (generated in situ) with an alkyne. While this compound itself is not the 1,3-dipole, its derivatives can be used to construct the isoxazole ring. The diagram below illustrates the general mechanism.

Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.

Intramolecular Wittig Reaction

This compound can be used to synthesize substrates for intramolecular Wittig reactions, leading to the formation of cyclic alkenes. The ester group can react with a phosphorus ylide within the same molecule.

Caption: Intramolecular Wittig reaction workflow.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Flammability: It is a flammable liquid and should be kept away from heat, sparks, and open flames.[5][15]

-

Corrosivity: It causes severe skin burns and eye damage.[2][5]

-

Reactivity: It is moisture-sensitive and reacts with water.[2][7]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, protective clothing, and eye/face protection.[5]

-

Use in a well-ventilated area or under a fume hood.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

-

Store under an inert atmosphere.[6]

Conclusion

This technical guide has provided a detailed overview of the physical properties, experimental determination methods, and key synthetic applications of this compound. The tabulated data, procedural outlines, and mechanistic diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the safe and efficient use of this important chemical reagent. A thorough understanding of its characteristics is paramount for its successful application in the synthesis of novel and complex molecules.

References

- 1. Practical and convenient synthesis of coumarins from phenols and propiolic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ijsart.com [ijsart.com]

- 7. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coumarin synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Copper-catalyzed one-pot reactions of acetyl chloride, o-halobenzoic acids and Wittig reagents toward 3-methyl isocoumarin synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methyl Chloroglyoxylate: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of methyl chloroglyoxylate, a versatile and highly reactive reagent pivotal to modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and agrochemical manufacturing, this document elucidates the compound's fundamental properties, reactivity, and applications, while emphasizing safe handling and established synthetic protocols.

Core Compound Identity and Properties

This compound, also known by synonyms such as Methyl 2-chloro-2-oxoacetate and Methyl oxalyl chloride, is a critical building block in synthetic chemistry.[1][2][3] Its utility stems from the presence of two distinct reactive sites: an acyl chloride and a methyl ester.

CAS Number: 5781-53-3[1][2][4][5][6]

Molecular Formula: C₃H₃ClO₃[1][2][4]

Chemical Structure and Physicochemical Properties

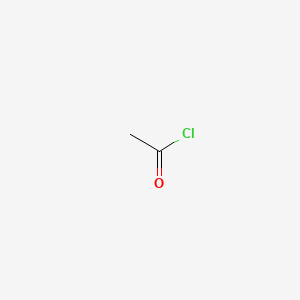

The structure of this compound features a central two-carbon backbone. One carbon is part of a methyl ester group, while the adjacent carbon is an acyl chloride. This arrangement confers a high degree of reactivity, making it a potent acylating agent.[3]

Structure of this compound

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Weight | 122.51 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4][7][8] |

| Boiling Point | 118-120 °C | [8] |

| Density | ~1.33 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.419 | [1] |

| Solubility | Soluble in benzene, chloroform, ether. Decomposes in water. | [8] |

| Purity (Typical) | >96% (GC) |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is anchored in the high electrophilicity of the acyl chloride carbon. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and enolates. The methyl ester group is comparatively less reactive, allowing for selective transformations at the acyl chloride site under controlled conditions.

This dual reactivity is the cornerstone of its application in constructing complex molecular architectures. For instance, in the synthesis of heterocyclic compounds, the acyl chloride can react with a nucleophile on a substrate, followed by a subsequent intramolecular reaction involving the ester group to facilitate cyclization.

Applications in Synthesis

This compound is a key intermediate in the synthesis of a diverse array of high-value molecules.[8]

Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical industry, it serves as a crucial intermediate for Active Pharmaceutical Ingredients (APIs).[3][9][10] Its applications include the synthesis of heterocyclic compounds and peptidomimetic structures.[3][9] Notably, it is used in the synthesis of phenanthrene β-diketo acids, which are being investigated as potential HIV-1 integrase inhibitors, and in the preparation of coumarin-based fluorescent probes.[5]

The agrochemical sector utilizes this compound for manufacturing herbicides, insecticides, and fungicides.[3][9][10] Its high reactivity and versatility make it an ideal building block for complex crop protection agents.[9]

Organic Synthesis Reagent

As a powerful acylating agent, it is employed to introduce methoxalyl groups into organic molecules.[8][9] It is also a reactant in various named reactions and synthetic strategies, including:

-

Regioselective synthesis of fused coumarins[1]

-

Cyclization to form substituted isoxazoles and other heterocycles[1]

-

Intramolecular Wittig reactions[1]

-

Acylation of silyl enol ethers[1]

-

Iron-mediated cleavage of C-C bonds

Safety, Handling, and Storage

This compound is a hazardous substance that requires strict safety protocols.

Hazard Identification:

-

Lachrymator: It is a substance that irritates the eyes and causes tears.[11][12]

-

Reacts violently with water and is moisture-sensitive. [8][12]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11][13]

-

Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[4][11]

-

Avoid inhalation of vapors.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][11] Use only non-sparking tools and take precautionary measures against static discharge.[4][11]

Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[11][13]

-

Store under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[8][11]

Experimental Protocol: General Procedure for Acylation of an Amine

This protocol provides a generalized procedure for the acylation of a primary or secondary amine with this compound. This is a representative protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Amine substrate

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

Experimental Workflow

Caption: General workflow for the acylation of an amine.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine substrate (1.0 eq) and a tertiary amine base (1.2 eq) in an anhydrous aprotic solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reagent: Slowly add this compound (1.1 eq) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its defined reactivity profile, coupled with its commercial availability, makes it a go-to reagent for the efficient construction of complex molecules in the pharmaceutical, agrochemical, and fine chemical industries. A thorough understanding of its properties and strict adherence to safety protocols are paramount to harnessing its full synthetic potential.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl oxalyl chloride [anshulchemicals.com]

- 4. This compound | 5781-53-3 | TCI AMERICA [tcichemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 5781-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. royal-chem.com [royal-chem.com]

- 9. Methyl oxalyl chloride [anshulchemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.pt [fishersci.pt]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to Methyl Chloroglyoxylate and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroglyoxylate, a versatile and highly reactive reagent, holds a significant position in the landscape of modern organic synthesis. Its unique bifunctional nature, possessing both an acyl chloride and a methyl ester group, makes it a powerful tool for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound, its various synonyms, chemical properties, and critical applications, with a focus on the causality behind its synthetic utility.

Nomenclature and Identification: A Multitude of Synonyms

In chemical literature and commercial catalogs, this compound is known by a variety of names, which can often be a source of confusion. A clear understanding of these synonyms is crucial for effective literature searches and procurement. The compound is unequivocally identified by its CAS Number: 5781-53-3 .[1][2][3][4][5][6][7][8][9][10][11]

Below is a comprehensive list of its common synonyms:

-

Systematic IUPAC Name: methyl 2-chloro-2-oxoacetate[2]

-

Common Synonyms:

This guide will primarily use "this compound" and "methyl oxalyl chloride" interchangeably, as they are among the most frequently encountered names.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis. It is a colorless to pale yellow liquid with a pungent odor.[13] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃ClO₃ | [4][5] |

| Molecular Weight | 122.51 g/mol | [4][5] |

| CAS Number | 5781-53-3 | [1][2][3][4][5] |

| Boiling Point | 118-120 °C | [6][10] |

| Density | 1.332 g/mL at 25 °C | [6][10] |

| Refractive Index | n20/D 1.419 | [6][10] |

| Flash Point | 46 °C (115 °F) | [8] |

| Solubility | Soluble in most organic solvents; reacts vigorously with water. | [13] |

| Sensitivity | Moisture sensitive. | [8][10] |

The Chemistry of a Bifunctional Reagent: Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two distinct reactive sites: the highly electrophilic acyl chloride and the less reactive methyl ester. This duality allows for sequential and selective reactions, making it a valuable building block.

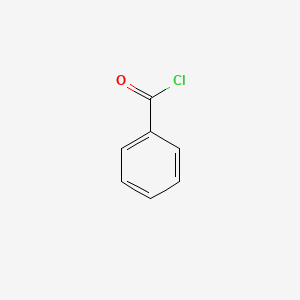

The Acyl Chloride Moiety: A Hub of Reactivity

The acyl chloride is the more reactive of the two functional groups. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbon nucleophiles. This high reactivity is attributed to the excellent leaving group ability of the chloride ion and the strong electrophilicity of the carbonyl carbon.

Caption: General reactivity of the acyl chloride moiety in this compound.

This powerful acylating capability is the cornerstone of its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][7][14]

Key Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a diverse array of organic molecules, most notably in the construction of heterocyclic systems and in the derivatization of complex molecules.

Synthesis of a Key Dolutegravir Intermediate

A prominent example of this compound's application in pharmaceutical synthesis is its role in the preparation of a key intermediate for the HIV integrase inhibitor, Dolutegravir.[1][2][3][4][15] In a crucial step, methyl oxalyl chloride undergoes a condensation reaction with ethyl 3-(N,N-dimethylamino)acrylate to form a vinylogous amide.[4][15] This reaction showcases the precise acylating power of this compound.

Caption: Synthesis of a key dolutegravir intermediate.

Experimental Protocol: Synthesis of the Vinylogous Amide Intermediate [4][15]

-

To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (DCM, 500 mL), a solution of methyl oxalyl chloride (122 g, 1.0 mol) in DCM is added under a nitrogen atmosphere.

-

The temperature of the reaction mixture is maintained below 5 °C during the addition.

-

After the addition is complete, the reaction mixture is kept at 5 °C for 20 minutes.

-

The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is worked up to isolate the vinylogous amide product. This typically involves washing with aqueous solutions to remove pyridine hydrochloride and unreacted starting materials.

This protocol exemplifies a robust and scalable application of this compound in a multi-step synthesis of a high-value pharmaceutical agent.

Synthesis of Heterocyclic Compounds: Coumarins and Isoxazoles

This compound is reported to be a valuable reagent for the synthesis of various heterocyclic compounds, including coumarins and isoxazoles.[6][7]

-

Isoxazole Synthesis: The synthesis of isoxazoles often proceeds via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[10][23][24][25][26][27][28][29][30][31][32] Although direct protocols are not prevalent in the searched literature, this compound could be used to generate a suitable dipolarophile or to modify a substrate to facilitate the cycloaddition.

Other Synthetic Applications

This compound is also implicated in a range of other important organic transformations:

-

Acylation of Enolates and Silyl Enol Ethers: The high reactivity of the acyl chloride function makes it a suitable reagent for the C-acylation of enolates and their silyl ether derivatives, leading to the formation of β-dicarbonyl compounds.[8][23][24][33] These reactions are fundamental in carbon-carbon bond formation.

-

Intramolecular Wittig Reactions: In principle, this compound can be used to synthesize substrates for intramolecular Wittig reactions, where a phosphorus ylide and a carbonyl group within the same molecule react to form a cyclic alkene.[6][26][34][35][36][37]

-

Peptide Coupling: The acyl chloride can be used to activate carboxylic acids for peptide bond formation, although other coupling reagents are more commonly used in modern peptide synthesis.[7][14][17][27][30][38]

Safe Handling, Storage, and Disposal

The high reactivity of this compound necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of the experimental results.

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.[3][5][39]

-

Moisture Sensitive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[12][39]

-

Lachrymator: Can cause severe irritation to the eyes and respiratory tract.[14]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[12]

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

Handling and Storage:

-

All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8]

-

Keep containers tightly closed.[5]

Quenching and Disposal:

Excess this compound and reaction residues must be quenched safely before disposal.

General Quenching Protocol for Acyl Chlorides:

-

Preparation: In a fume hood, prepare a flask containing a suitable quenching agent, such as a cold solution of sodium bicarbonate, methanol, or isopropanol.[1][4][7][13][15][35][40][41] The volume of the quenching solution should be significantly larger than the volume of the acyl chloride to be quenched.

-

Slow Addition: While vigorously stirring the quenching solution in an ice bath, slowly add the reaction mixture or excess this compound dropwise.[15][41]

-

Control of Reaction: The addition should be slow to control the exothermic reaction and the evolution of gas (CO₂ if using bicarbonate).[15]

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for a period to ensure complete neutralization.

-

Disposal: The neutralized waste should be disposed of in accordance with local, state, and federal regulations for hazardous waste.[3][14][40]

Caption: A general workflow for the safe quenching of this compound.

Spectroscopic Data for Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

-

¹H NMR: A singlet corresponding to the methyl protons is expected.

-

¹³C NMR: Signals for the methyl carbon, the ester carbonyl carbon, and the acyl chloride carbonyl carbon would be observed.

-

IR Spectroscopy: Characteristic strong absorptions for the two carbonyl groups (ester and acyl chloride) would be present, typically in the range of 1740-1820 cm⁻¹.[2][12][41][42][43]

Conclusion

This compound, with its array of synonyms, is a cornerstone reagent in organic synthesis, offering a gateway to a multitude of complex molecules, including vital pharmaceuticals like Dolutegravir. Its bifunctional nature, centered on the highly reactive acyl chloride, provides chemists with a versatile tool for acylation and the construction of heterocyclic systems. However, its potent reactivity demands a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview to aid researchers in the safe and effective utilization of this powerful synthetic building block.

References

- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 2. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. This compound | 5781-53-3 | TCI AMERICA [tcichemicals.com]

- 6. METHYL OXALYL CHLORIDE | 5781-53-3 [chemicalbook.com]

- 7. Methyl oxalyl chloride [anshulchemicals.com]

- 8. 182.160.97.198:8080 [182.160.97.198:8080]

- 9. mdpi.com [mdpi.com]

- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. scienceopen.com [scienceopen.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. jsynthchem.com [jsynthchem.com]

- 20. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 21. arkat-usa.org [arkat-usa.org]

- 22. jetir.org [jetir.org]

- 23. A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. mdpi.com [mdpi.com]

- 26. Wittig Reaction [organic-chemistry.org]

- 27. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 29. Isoxazole synthesis [organic-chemistry.org]

- 30. Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 32. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing | MDPI [mdpi.com]

- 33. pure.qub.ac.uk [pure.qub.ac.uk]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 36. Wittig reaction - Wikipedia [en.wikipedia.org]

- 37. Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 38. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 39. fishersci.com [fishersci.com]

- 40. fishersci.com [fishersci.com]

- 41. rsc.org [rsc.org]

- 42. rsc.org [rsc.org]

- 43. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Navigating the Chemistry of Acyl Chlorides: A Technical Guide to the Safe Handling of Methyl Chloroglyoxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl chloroglyoxylate (CAS No. 5781-53-3), also known as methyl oxalyl chloride, is a highly valuable reagent in organic synthesis, prized for its ability to introduce methoxalyl groups and serve as a building block for a variety of molecular architectures, including fused coumarins and substituted isoxazoles.[1][2] However, its utility is matched by its significant and acute hazards. This guide provides a deep dive into the safe handling, use, and disposal of this compound, moving beyond a simple checklist of precautions to explain the chemical principles that underpin these essential safety measures.

Understanding the Inherent Risks: A Chemist's Perspective

This compound is a colorless to light yellow liquid that is both a flammable liquid and vapor and is corrosive, capable of causing severe skin burns and eye damage.[3][4][5][6] Its hazardous nature stems from the presence of an acyl chloride functional group, which is highly susceptible to nucleophilic attack. This reactivity is the very reason it is a useful synthetic tool, but it also dictates the stringent safety protocols required.

Key Hazards at a Glance:

-

Corrosivity: Causes severe skin burns and eye damage.[5][6][7][8] Eye contact can be particularly dangerous, with the potential for serious, irreversible damage.[3][7]

-

Flammability: It is a flammable liquid and vapor, with a flash point of 46°C (114.8°F).[9][10] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][11]

-

Reactivity with Water: this compound reacts violently with water, including moisture in the air.[3][9] This reaction produces corrosive and toxic gases, namely hydrogen chloride (HCl) and methyl oxalate.[12][13]

-

Inhalation Toxicity: Vapors are harmful and can cause respiratory irritation.[3] Inhalation may lead to symptoms such as a burning sensation, coughing, and shortness of breath.[14] High exposure can result in a build-up of fluid in the lungs (pulmonary edema), a serious medical emergency.[15]

-

Lachrymator: It is a lachrymator, meaning it is a substance that irritates the eyes and causes tearing.[3][8][16]

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment

Given the hazardous properties of this compound, a multi-layered approach to safety is essential, starting with robust engineering controls and followed by the correct selection and use of personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

-

Chemical Fume Hood: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][12] This is critical to prevent the inhalation of its corrosive and flammable vapors.

-

Explosion-Proof Equipment: Due to its flammability, use only explosion-proof electrical, ventilating, and lighting equipment.[3][7][11] All metal equipment should be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[9][17]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][9][11]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A face shield worn over safety goggles is required when there is a risk of splashing or a highly exothermic reaction.[3][9][18] | Protects against splashes of the corrosive liquid and irritating vapors. The lachrymatory nature of the compound makes eye protection especially critical.[3][8][16] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[12][18] Wear a flame-resistant lab coat (e.g., Nomex®) buttoned to its full length.[18] Long pants and closed-toe shoes are also required.[18] | Prevents contact with the corrosive liquid, which can cause severe burns.[5][6][7][8] Flame-resistant clothing provides protection in case of a fire. |

| Respiratory Protection | If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator is necessary.[3][9][19] The specific type of respirator and cartridge should be selected based on the potential airborne concentration. | Protects against the inhalation of harmful and corrosive vapors, which can cause severe respiratory tract irritation and pulmonary edema.[3][15] |

Protocols for Safe Handling and Storage: From Benchtop to Stockroom

Adherence to strict protocols during handling and storage is paramount to preventing accidents.

Workflow for Handling this compound

References

- 1. This compound|lookchem [lookchem.com]

- 2. METHYL OXALYL CHLORIDE | 5781-53-3 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 5781-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5781-53-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.pt [fishersci.pt]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Methyl chlorooxoacetate 96 5781-53-3 [sigmaaldrich.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. nbinno.com [nbinno.com]

- 13. CAS 5781-53-3: Methyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 14. ACETYL CHLORIDE [training.itcilo.org]

- 15. nj.gov [nj.gov]

- 16. royal-chem.com [royal-chem.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Applications of Methyl Chloroglyoxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chloroglyoxylate (MCG), also known as methyl chlorooxoacetate or monomethyl oxalyl chloride, is a highly reactive and versatile bifunctional reagent that has found extensive application in modern organic synthesis. Its unique structure, featuring both an acyl chloride and a methyl ester functionality, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in the synthesis of pharmaceuticals, agrochemicals, and complex molecular architectures. This document details key reaction types, including acylation, synthesis of heterocyclic compounds, and carbon-carbon bond-forming reactions. Emphasis is placed on providing structured quantitative data, detailed experimental protocols for seminal reactions, and visual representations of reaction workflows to facilitate practical application in a laboratory setting.

Introduction

This compound (CAS No: 5781-53-3) is a colorless to light yellow liquid characterized by its high reactivity, stemming from the presence of a reactive acyl chloride group.[1][2] This reactivity makes it an excellent acylating agent for introducing the methoxycarbonylformyl group into a variety of nucleophiles.[3] Its utility extends across numerous sectors of the chemical industry, from the synthesis of active pharmaceutical ingredients (APIs) and their intermediates to the production of herbicides, insecticides, and fungicides.[1][4] Furthermore, it serves as a valuable building block in the creation of specialty polymers and fine chemicals.[1] The dual functionality of MCG allows for sequential reactions, making it a powerful tool in the construction of complex molecular frameworks.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃ClO₃ | [5] |

| Molecular Weight | 122.50 g/mol | [5] |

| Appearance | Clear, colorless to light yellow liquid | [3][5] |

| Boiling Point | 118-120 °C at 760 mmHg | [3][5] |

| Density | 1.332 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.419 | [5] |

| Solubility | Soluble in benzene, chloroform, ether. Decomposes in water. | [3] |

| Purity (GC) | ≥ 99.0% | [3] |

Core Applications in Organic Synthesis

This compound is a versatile reagent employed in a wide array of organic transformations. Its principal applications can be categorized as follows:

-

Acylation Reactions: Introduction of the methoxalyl group onto various nucleophiles.

-

Synthesis of Heterocyclic Compounds: A key building block for coumarins, isoxazoles, pyrazoles, and quinoxalines.

-

Preparation of α-Ketoesters: A precursor for the synthesis of valuable α-ketoesters.

-

Specialized Reactions: Participation in intramolecular Wittig reactions and Friedel-Crafts acylations.

Acylation Reactions

The high reactivity of the acyl chloride moiety makes this compound a potent acylating agent for a variety of nucleophiles, including amines, alcohols, and phenols.[4] This reactivity is fundamental to its role in the synthesis of numerous intermediates for pharmaceuticals and agrochemicals.[1]

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted oxamates.[6] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7]

Table 2: Representative Examples of Amine Acylation with this compound

| Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Triethylamine | Dichloromethane (DCM) | 0 to rt | >90 (typical) |

| 4-Methoxyaniline | Pyridine | Tetrahydrofuran (THF) | 0 to rt | >90 (typical) |

| Benzylamine | Potassium Carbonate | Acetonitrile | 0 to rt | >90 (typical) |

| Diethylamine | Triethylamine | Diethyl ether | 0 to rt | >90 (typical) |

Note: Yields are generalized from typical acylation reactions with acyl chlorides and may vary based on specific reaction conditions.[6][7]

Experimental Protocol: General Procedure for the Acylation of an Amine [6]

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted oxamate.

Synthesis of Heterocyclic Compounds

This compound is a key precursor in the synthesis of various heterocyclic systems, which form the core of many pharmaceutical and agrochemical compounds.[1]

This compound is used in the synthesis of coumarin derivatives.[8] For instance, it is a reactant in the preparation of coumarin-based fluorescent probes.[8] The Pechmann condensation, a common method for coumarin synthesis, involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[9][10] While not a direct reaction of this compound, its derivatives can participate in similar cyclization reactions.

Table 3: Examples of Coumarin Synthesis via Pechmann Condensation

| Phenol Derivative | β-Ketoester | Catalyst | Yield (%) | Reference(s) |

| Resorcinol | Ethyl acetoacetate | SnCl₂·2H₂O | 95 | [9] |

| Phenol | Ethyl acetoacetate | H₂SO₄ | Moderate | [10] |

| 3-Methoxyphenol | Ethyl acetoacetate | InCl₃ | 92 | [9] |

| Phloroglucinol | Ethyl acetoacetate | Deep Eutectic Solvent | 98 | [9] |

Experimental Protocol: Synthesis of 4-Methylcoumarin Derivatives via Pechmann Condensation [9]

-

In a round-bottom flask, combine the phenol (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of SnCl₂·2H₂O (10 mol%).

-

Add ethanol as the solvent and reflux the mixture at 80 °C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure coumarin derivative.

This compound serves as a precursor for β-ketoesters, which are key intermediates in the synthesis of isoxazoles and pyrazoles. The reaction of a β-ketoester with hydroxylamine yields an isoxazole, while reaction with hydrazine affords a pyrazole.[1][11]

References

- 1. researchgate.net [researchgate.net]

- 2. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. benchchem.com [benchchem.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Switchable synthesis of benzimidazole/quinoxaline C-glycosides with o-phenylenediamines and sulfoxonium ylide glyco-reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl Chloroglyoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroglyoxylate, also known as methyl oxalyl chloride, is a versatile reagent in organic synthesis, playing a crucial role in the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both an ester and an acid chloride group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data comparison, and visual representations of reaction pathways and workflows.

Physicochemical Properties

A clear, colorless to light yellow liquid, this compound is characterized by the following properties:

| Property | Value |

| CAS Number | 5781-53-3[1][2] |

| Molecular Formula | C₃H₃ClO₃[2] |

| Molecular Weight | 122.51 g/mol [3] |

| Boiling Point | 118-120 °C[3] |

| Density | 1.332 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.419[3] |

Synthetic Routes

Several methods have been established for the synthesis of this compound. The most common and practical approaches are detailed below.

From Methanol and Oxalyl Chloride

This is one of the most direct and high-yielding methods for the preparation of this compound. The reaction involves the selective mono-esterification of oxalyl chloride with methanol.

Materials:

-

Methanol (anhydrous)

-

Oxalyl chloride

-

Diethyl ether (anhydrous)

Procedure:

-

A solution of oxalyl chloride (79.64 g, 627.5 mmol, 1.05 eq) in anhydrous diethyl ether (40 mL) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of anhydrous methanol (19.15 g, 597.6 mmol, 1.00 eq) in anhydrous diethyl ether (50 mL) is added dropwise to the oxalyl chloride solution at a rate that maintains the reaction temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.

-

The crude product is then purified by distillation.

Purification:

-

The reaction mixture is distilled under atmospheric pressure.

-

The fraction boiling at 116-120 °C is collected as pure this compound.

Quantitative Data:

| Reactant | Molar Equivalent | Yield (%) | Purity (%) | Reference |

| Methanol | 1.00 | >70 | >97 | [4] |

| Oxalyl Chloride | 1.05 | 93 | Not specified |

From Dimethyl Oxalate and a Chlorinating Agent

An alternative route involves the partial chlorination of dimethyl oxalate. This method requires careful control of stoichiometry to avoid the formation of oxalyl chloride.

Detailed, high-yield experimental protocols for this method are less commonly reported in the literature compared to the oxalyl chloride route. The primary challenge lies in achieving selective monochlorination.

From Potassium Methyl Oxalate and a Chlorinating Agent

This method involves the preparation of the potassium salt of oxalic acid monomethyl ester, followed by its reaction with a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

-

Potassium hydroxide (35.66 g)

-

Oxalic acid (36.45 g)

-

Methanol (300 mL)

Procedure:

-

Dissolve potassium hydroxide in methanol with stirring.[5]

-

Add oxalic acid to the solution at room temperature and stir for 3 hours.[5]

-

Reduce the solvent volume to approximately 100 mL by distillation at atmospheric pressure.[5]

-

Filter the resulting salt under vacuum, wash with methanol (3 x 20 mL), and dry under vacuum at room temperature for at least 12 hours.[5]

The subsequent chlorination of potassium methyl oxalate would then be carried out using a suitable chlorinating agent, followed by purification.

Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield (%) |

| Methanol & Oxalyl Chloride | Methanol, Oxalyl Chloride | High yield, direct route | Oxalyl chloride is highly toxic and moisture-sensitive | 70-93[4] |

| Dimethyl Oxalate & Chlorinating Agent | Dimethyl Oxalate, PCl₅/SOCl₂ | Readily available starting materials | Difficult to control selectivity, potential for byproduct formation | Data not readily available |

| Potassium Methyl Oxalate & Chlorinating Agent | Oxalic Acid, Methanol, KOH, Chlorinating Agent | Avoids direct handling of large quantities of oxalyl chloride in the first step | Multi-step process | Data not readily available |

Purification and Analysis

The primary method for purifying this compound is distillation under atmospheric or reduced pressure.[6] Due to its thermal lability, care must be taken to avoid prolonged heating at high temperatures, which can lead to decomposition and a yellow coloration of the distillate.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique for assessing the purity of the final product and identifying any byproducts.[4][7] Common impurities may include unreacted starting materials and byproducts such as dimethyl oxalate.[4]

Safety Considerations

This compound is a corrosive and flammable liquid that is sensitive to moisture.[1] It can cause severe skin burns and eye damage.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the reaction of methanol with oxalyl chloride. This method offers high yields and a straightforward procedure, although it requires careful handling of hazardous materials. Alternative routes starting from dimethyl oxalate or potassium methyl oxalate present potential advantages in terms of starting material handling but may involve challenges in selectivity and require further optimization to be competitive. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and safety protocols.

References

- 1. This compound | 5781-53-3 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Compositional Characterization of Syngas-Based Glycolide Using Gas Chromatogram-Mass Spectrometry and Electrospray Ionization High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium oxalate synthesis - chemicalbook [chemicalbook.com]

- 6. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]

- 7. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Solubility of Methyl Chloroglyoxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chloroglyoxylate is a highly reactive chemical intermediate pivotal in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility in drug development, particularly in the creation of coumarin-based probes and potential HIV-1 integrase inhibitors, underscores the importance of understanding its behavior in various solvent systems.[1] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details experimental protocols for its solubility determination, and illustrates its application in a representative synthetic workflow. Due to the reactive nature of this acyl chloride, this guide also addresses its interaction with protic solvents like water.

Physicochemical Properties of this compound

This compound, also known as methyl chlorooxoacetate or methyl oxalyl chloride, is a colorless to light yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃H₃ClO₃ |

| Molecular Weight | 122.51 g/mol |

| Boiling Point | 118-120 °C |

| Density | 1.33 g/mL at 25 °C |

Solubility of this compound

Qualitative Solubility Data

The available information on the solubility of this compound is summarized in Table 2.

| Solvent | Solubility | Notes |

| Benzene | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Ether | Soluble | [2] |

| Water | Reacts/Decomposes | Reacts vigorously to form hydrochloric acid and methyl oxalate.[2] The term "miscible" found in some sources is misleading due to this chemical reaction. |

Interaction with Protic Solvents

This compound readily undergoes hydrolysis in the presence of water. This reaction is characteristic of acyl chlorides and results in the formation of methyl glyoxylic acid (which may be unstable) and hydrochloric acid. Similarly, it will react with other protic solvents such as alcohols. Therefore, for any application requiring the dissolution of this compound, anhydrous (dry) solvents are essential to prevent decomposition of the reagent.

Experimental Protocol for Solubility Determination

The high reactivity of this compound, particularly its sensitivity to moisture, necessitates a carefully controlled experimental setup for accurate solubility determination. The following is a generalized protocol that can be adapted for various anhydrous organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., benzene, chloroform, ether)

-

Inert gas supply (e.g., nitrogen or argon)

-

Dry glassware (oven-dried and cooled under an inert atmosphere)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled environment (e.g., water bath or heating mantle)

-

Analytical balance

-

Gas-tight syringes

-

Spectroscopic instrument for concentration determination (e.g., UV-Vis or NMR)

Procedure

-

Preparation of Saturated Solution:

-

Under a positive pressure of an inert gas, add a known volume of the anhydrous organic solvent to a dry, tared flask equipped with a magnetic stir bar.

-

While stirring, gradually add small, accurately weighed portions of this compound to the solvent.

-

Continue adding the solute until a slight excess of undissolved solid remains, indicating that a saturated solution has been formed.

-

Seal the flask and allow the suspension to stir at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a filter to prevent the transfer of solid particles.

-

Dispense the aliquot into a tared volumetric flask and determine the mass of the solution.

-

Dilute the sample to a known concentration with the same anhydrous solvent.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical technique (e.g., by creating a calibration curve with standards of known concentration).

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Application in Organic Synthesis: A Workflow Example

This compound is a versatile reagent in organic synthesis, often employed as an acylating agent to introduce the methoxalyl group. A common application is in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. The following diagram illustrates a generalized workflow for the acylation of a silyl enol ether with this compound, a key step in the formation of β-dicarbonyl compounds.

Caption: Generalized workflow for the acylation of a silyl enol ether using this compound.

Conclusion

This compound is a valuable reagent in pharmaceutical and chemical research, characterized by its high reactivity and solubility in common anhydrous organic solvents such as benzene, chloroform, and ether. Its pronounced reactivity with protic solvents necessitates careful handling and the use of anhydrous conditions in experimental setups. While quantitative solubility data remains to be extensively documented, the provided qualitative information and the generalized experimental protocol for solubility determination offer a solid foundation for researchers. The illustrated synthetic workflow highlights its practical application and underscores the importance of this compound in the synthesis of complex organic molecules relevant to drug discovery and development.

References

Spectroscopic Profile of Methyl Chloroglyoxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for methyl chloroglyoxylate (CAS No. 5781-53-3), a key reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, presenting key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a logical workflow for spectral acquisition and analysis.

Introduction

This compound, also known as methyl chlorooxoacetate or methyl oxalyl chloride, is a reactive organic compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Accurate and reliable spectroscopic data is crucial for its identification, quality control, and for monitoring chemical reactions in which it is a participant. This guide summarizes the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.99 | Singlet | -OCH₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 54.5 | -OCH₃ |

| 155.1 | C=O (ester) |

| 162.7 | C=O (acid chloride) |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2963 | C-H stretch | Methyl (-CH₃) |

| 1788 | C=O stretch | Acid Chloride (COCl) |

| 1749 | C=O stretch | Ester (-COOCH₃) |

| 1439 | C-H bend | Methyl (-CH₃) |

| 1236 | C-O stretch | Ester (-COOCH₃) |

| 845 | C-Cl stretch | Acid Chloride (C-Cl) |

Table 3: Key Infrared Absorption Bands for this compound.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Varian A-60 or equivalent)[1]

Procedure:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) signals are Fourier transformed to obtain the frequency-domain NMR spectra. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound by their vibrational frequencies.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 88 or Bruker Tensor 27 FT-IR)[1]

-

Infrared transparent windows (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (Liquid Film Method):

-

Sample Preparation: A drop of neat this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The sample holder with the prepared salt plates is placed in the beam path of the FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The acquired spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

This guide provides essential spectroscopic information for this compound, facilitating its use in research and development. The presented data and protocols are fundamental for ensuring the quality and identity of this important chemical reagent.

References

Methodological & Application

Application Notes and Protocols for N-Acylation using Methyl Chloroglyoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of amide bonds. These bonds are integral to the structure of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Methyl chloroglyoxylate serves as a highly reactive and efficient acylating agent for the introduction of a methoxyoxalyl group onto a primary or secondary amine. This functionalization is particularly valuable in the synthesis of N-acyl amino acids, peptide modifications, and the development of novel small molecule therapeutics. The resulting N-(methoxycarbonylcarbonyl) moiety can act as a key building block or a handle for further chemical transformations.

This document provides detailed protocols for the N-acylation of amines, with a specific focus on amino acid esters, using this compound. It includes reaction parameters, experimental procedures, and a summary of expected outcomes to guide researchers in successfully employing this versatile reagent.

Data Presentation

The following table summarizes representative data for the N-acylation of various amino acid methyl esters with this compound. The reaction conditions are generalized based on common acylation procedures, and the yields are illustrative of typical outcomes.

| Entry | Amine Substrate | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Glycine methyl ester | N-(Methoxycarbonylcarbonyl)-glycine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 4 | 85 - 95 |

| 2 | L-Alanine methyl ester | N-(Methoxycarbonylcarbonyl)-L-alanine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 4 | 88 - 96 |

| 3 | L-Valine methyl ester | N-(Methoxycarbonylcarbonyl)-L-valine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 3 - 5 | 82 - 92 |

| 4 | L-Leucine methyl ester | N-(Methoxycarbonylcarbonyl)-L-leucine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 3 - 5 | 85 - 94 |

| 5 | L-Phenylalanine methyl ester | N-(Methoxycarbonylcarbonyl)-L-phenylalanine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 4 | 90 - 98 |

| 6 | Benzylamine | N-(Methoxycarbonylcarbonyl)-benzylamine | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 3 | 92 - 97 |

Experimental Protocols

General Protocol for the N-Acylation of Amino Acid Methyl Esters

This protocol describes a general procedure for the N-acylation of an amino acid methyl ester hydrochloride salt using this compound.

Materials:

-

Amino acid methyl ester hydrochloride (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amino acid methyl ester hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of substrate).

-

Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The initial equivalent of TEA will neutralize the hydrochloride salt, and the second will act as a base for the acylation reaction. Stir the mixture at 0 °C for 15-20 minutes.

-

Acylation: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude N-(methoxycarbonylcarbonyl) amino acid methyl ester can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Mandatory Visualization

Caption: Experimental workflow for the N-acylation of amino acid methyl esters.

Signaling Pathways and Logical Relationships

While N-acylation with this compound is a fundamental synthetic transformation, it is often a key step in the synthesis of molecules with specific biological activities. For instance, the resulting N-acyl amino acid derivatives can be precursors to more complex molecules designed to interact with specific biological pathways.

Caption: Logical relationship from synthesis to biological application.

Synthesis of β-Ketoesters via Acylation with Methyl Chloroglyoxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction